molecular formula C23H16Cl2N2O B5302595 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone

2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone

Cat. No. B5302595
M. Wt: 407.3 g/mol
InChI Key: COSCGTZRFBDNCG-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone, also known as DCPIQ, is a synthetic compound that belongs to the quinazolinone family. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. DCPIQ has been extensively studied for its potential applications in cancer therapy, neurodegenerative diseases, and inflammation.

Mechanism of Action

2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone inhibits PARP-1 by binding to its catalytic domain. PARP-1 is an enzyme that plays a critical role in the repair of DNA damage. When DNA is damaged, PARP-1 is activated and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on various proteins, including PARP-1 itself. These PAR chains recruit DNA repair proteins to the site of damage, where they facilitate the repair process. PARP-1 inhibitors like 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone prevent the synthesis of PAR chains, which impairs the recruitment of repair proteins and leads to the accumulation of DNA damage.
Biochemical and physiological effects:
2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to have potent PARP-1 inhibitory activity in vitro and in vivo. Inhibition of PARP-1 by 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone leads to the accumulation of DNA damage, which can induce cell death in cancer cells. Additionally, PARP-1 inhibition by 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to protect neurons from oxidative stress and DNA damage, which may have implications for the treatment of neurodegenerative diseases. 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has also been shown to have anti-inflammatory properties, which may be mediated by its effects on PARP-1 and other signaling pathways.

Advantages and Limitations for Lab Experiments

2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has several advantages for use in lab experiments. It is a potent and selective inhibitor of PARP-1, which makes it a valuable tool for studying the role of PARP-1 in various biological processes. Additionally, 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been shown to have good bioavailability and pharmacokinetic properties, which make it suitable for in vivo studies. However, 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone also has some limitations. It is a synthetic compound that may have off-target effects, and its mechanism of action may be influenced by factors such as cell type and DNA damage response.

Future Directions

There are several future directions for research on 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone. One area of interest is the development of new PARP-1 inhibitors that are more potent and selective than 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone. Another area of interest is the use of PARP-1 inhibitors like 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone in combination with other therapies, such as chemotherapy and radiation therapy, to enhance their efficacy. Additionally, there is ongoing research on the role of PARP-1 in various biological processes, which may lead to new applications for PARP-1 inhibitors like 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone.

Synthesis Methods

2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone can be synthesized using a multi-step process that involves the condensation of 2,4-dichlorobenzaldehyde and 2-methylphenylamine to form 2-(2,4-dichlorophenyl)vinyl)-2-methylphenylamine. This intermediate is then reacted with 2-cyanophenyl isocyanate to yield 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone.

Scientific Research Applications

2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been studied extensively for its potential applications in cancer therapy. PARP-1 inhibitors like 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone have been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing the repair of DNA damage in cancer cells. 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has also been studied for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. PARP-1 inhibition has been shown to protect neurons from oxidative stress and DNA damage, which are both implicated in the pathogenesis of these diseases. Additionally, 2-[2-(2,4-dichlorophenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone has been studied for its anti-inflammatory properties, which may have applications in the treatment of autoimmune diseases.

properties

IUPAC Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O/c1-15-6-2-5-9-21(15)27-22(13-11-16-10-12-17(24)14-19(16)25)26-20-8-4-3-7-18(20)23(27)28/h2-14H,1H3/b13-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCGTZRFBDNCG-ACCUITESSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.